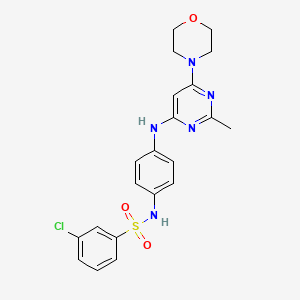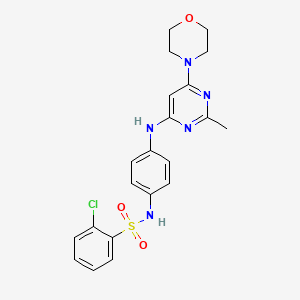![molecular formula C24H21BrN2O2 B11338155 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338155.png)
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is an organic compound that features a bromophenoxy group and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves the reaction of 4-bromophenol with an appropriate acylating agent to form the 4-bromophenoxy intermediate. This intermediate is then reacted with an indole derivative under specific conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, bases such as triethylamine, and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenoxy)tetrahydro-2H-pyran: Another bromophenoxy derivative with different structural features.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: An indole derivative with potential biological activities.
Uniqueness
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is unique due to its specific combination of a bromophenoxy group and an indole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C24H21BrN2O2 |
|---|---|
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide |
InChI |
InChI=1S/C24H21BrN2O2/c25-18-10-12-19(13-11-18)29-16-24(28)27-14-21(17-6-2-1-3-7-17)22-15-26-23-9-5-4-8-20(22)23/h1-13,15,21,26H,14,16H2,(H,27,28) |
InChI-Schlüssel |
LNCQEYGNIXXQHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B11338073.png)
![1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11338076.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11338077.png)
![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11338083.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B11338085.png)
![Ethyl 3-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11338091.png)


![[4-(4-Methoxyphenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11338107.png)
![N-(3-ethoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338131.png)
![N-(3-chloro-4-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338144.png)
![4-{[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11338148.png)
![N,N-diethyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338158.png)
![4-(propan-2-yloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11338165.png)
